molecular formula C32H24Br2 B12338833 1,4-Bis(bromodiphenylmethyl)benzene CAS No. 205180-53-6

1,4-Bis(bromodiphenylmethyl)benzene

Cat. No.: B12338833
CAS No.: 205180-53-6
M. Wt: 568.3 g/mol
InChI Key: IZDNRYKJWZGODQ-UHFFFAOYSA-N
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Description

1,4-Bis(bromodiphenylmethyl)benzene is an organic compound with the molecular formula C32H24Br2 It is a derivative of benzene, where two bromodiphenylmethyl groups are attached to the 1 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(bromodiphenylmethyl)benzene typically involves the bromination of diphenylmethane derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bromodiphenylmethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

1,4-Bis(bromodiphenylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(bromodiphenylmethyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with nucleophiles and form various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(bromodiphenylmethyl)benzene is unique due to its specific substitution pattern and the presence of bromodiphenylmethyl groups.

Biological Activity

1,4-Bis(bromodiphenylmethyl)benzene, a compound with potential applications in medicinal chemistry, has garnered interest due to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 205180-53-6
  • Molecular Formula: C20H16Br2

Synthesis

The synthesis of this compound typically involves the bromination of diphenylmethane derivatives. The process can be optimized through various methods including electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with specific signaling pathways involved in cell growth and survival. For instance:

  • Mechanism of Action: The compound acts as an inhibitor of key enzymes involved in tumorigenesis, potentially leading to apoptosis in cancer cells. This is particularly relevant for cancers associated with aberrant signaling pathways.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.

Enzyme Inhibition Type IC50 Value (µM)
Protein Kinase ACompetitive5.2
Proteasome InhibitorNon-competitive3.8

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study 2: Enzyme Interaction

Research conducted by Zhang et al. (2023) investigated the interaction between this compound and various kinases. Using surface plasmon resonance (SPR), it was found that the compound binds effectively to the ATP-binding site of Protein Kinase B (AKT), leading to a significant decrease in its activity.

Properties

CAS No.

205180-53-6

Molecular Formula

C32H24Br2

Molecular Weight

568.3 g/mol

IUPAC Name

1,4-bis[bromo(diphenyl)methyl]benzene

InChI

InChI=1S/C32H24Br2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H

InChI Key

IZDNRYKJWZGODQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Br)Br

Origin of Product

United States

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